molecular formula C8H4BrF5 B1349800 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide CAS No. 213203-85-1

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide

Cat. No.: B1349800
CAS No.: 213203-85-1
M. Wt: 275.01 g/mol
InChI Key: CSCQGNZVBJMHGR-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4BrF5. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 4 position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2,3-difluoro-4-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl fluoride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted benzyl derivatives.

    Oxidation: Products include benzyl alcohols and carboxylic acids.

    Reduction: Products include benzyl fluoride and other reduced derivatives.

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It is explored for its potential in drug discovery, particularly in the design of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and a trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive in substitution reactions. The bromine atom serves as a good leaving group, facilitating the formation of new bonds with nucleophiles. The compound’s interactions with biological targets often involve covalent modification of active sites or binding to specific receptors, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide
  • 3,4-Difluorobenzyl bromide
  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide

Uniqueness

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of fluorinated compounds. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-(bromomethyl)-2,3-difluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-3-4-1-2-5(8(12,13)14)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCQGNZVBJMHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371820
Record name 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213203-85-1
Record name 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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